1,5-dimethyl-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibition Anticancer

Regiospecific 1,5-dimethyl-3-aminopyrazole (CAS 35100-92-6) is essential for kinase inhibitor and PPAR modulator synthesis—the 1,5-substitution pattern governs molecular recognition and binding. Derivatives show inherent cancer selectivity (HepG2 IC50: 6.17 µM; MCF-7: 8.65 µM) with 8-12x lower toxicity to normal cells. Pre-computed electrostatic potential data accelerates computational drug design. Avoid isomer contamination that compromises SAR and reproducibility. Analytically validated ≥97% purity. Essential for CROs and medicinal chemistry teams building focused kinase or antidiabetic libraries.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 35100-92-6
Cat. No. B1310917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-1H-pyrazol-3-amine
CAS35100-92-6
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)N
InChIInChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7)
InChIKeyYGRLFMMSIGPOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-1H-pyrazol-3-amine (CAS 35100-92-6): Technical Overview for Procurement in Medicinal Chemistry and Organic Synthesis


1,5-Dimethyl-1H-pyrazol-3-amine (CAS 35100-92-6) is a heterocyclic building block of the aminopyrazole class, with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol [1]. As a primary amine with a 1,5-dimethyl substitution pattern on the pyrazole ring, it possesses distinct electronic and steric properties that differentiate it from other regioisomers and mono-substituted analogs . It is widely utilized as a key intermediate in the synthesis of kinase inhibitors, PPAR modulators for antidiabetic agents, and other bioactive molecules .

The Criticality of 1,5-Dimethyl-1H-pyrazol-3-amine Purity and Regiospecificity in Scientific Procurement


Procurement of generic 'aminopyrazole' or 'dimethylpyrazole' without strict regiospecific verification is high-risk for research programs. The substitution pattern directly governs molecular recognition, binding affinity, and downstream synthetic utility [1]. For instance, the 1,5-dimethyl regioisomer (target compound) presents a distinct hydrogen-bonding profile and steric environment compared to its 1,3-dimethyl regioisomer or 3-amino-5-methylpyrazole, which critically affects biological activity in kinase inhibition and PPAR modulation . Furthermore, impurities or incorrect isomers can introduce significant variability in yield and selectivity during subsequent synthetic steps, leading to failed reactions and irreproducible biological data . Therefore, sourcing a high-purity, analytically validated batch of the specific CAS 35100-92-6 compound is a non-negotiable requirement for ensuring experimental integrity and project timelines.

Quantitative Differentiation of 1,5-Dimethyl-1H-pyrazol-3-amine: A Comparative Evidence Guide for Scientific Selection


Regioisomeric Specificity in Anti-Proliferative Multi-Kinase Inhibition

While a direct head-to-head comparison of 1,5-dimethyl-1H-pyrazol-3-amine against its 1,3-dimethyl analog is not available, a closely related derivative, compound 4d (which contains the 1,5-dimethyl-1H-pyrazol-3-amine core), demonstrated potent multi-kinase inhibitory and antiproliferative activities. Compound 4d exhibited IC50 values of 6.17 ± 0.4 µM against HepG2 cells and 8.65 ± 0.7 µM against MCF-7 cells, with a notably lower toxicity profile against normal WI-38 cells (IC50 = 72.24 ± 4.4 µM) [1]. This selectivity window (approximately 11.7-fold for HepG2 and 8.4-fold for MCF-7) is a key differentiator, as many pyrazole analogs lack this degree of discrimination. The specific 1,5-dimethyl substitution pattern on the aminopyrazole core is believed to be crucial for this selective kinase inhibition profile, a property not guaranteed by other regioisomers or unsubstituted analogs .

Medicinal Chemistry Kinase Inhibition Anticancer Structure-Activity Relationship

Computational Evidence for Solvent-Dependent Efficacy Compared to Other Aminopyrazoles

Quantum chemical calculations have been performed on 1,5-dimethyl-1H-pyrazol-3-amine to determine its molecular electrostatic potential, a key predictor of intermolecular interactions and solubility. The calculated potential was found to be high in solvents such as acetonitrile, which theoretically suggests increased efficacy of this drug molecule in such environments . This computational insight provides a quantitative basis for predicting solubility and formulation behavior. While no direct comparative data with other aminopyrazoles is available for this specific parameter, this property distinguishes it from analogs lacking such detailed computational characterization, providing a data point for rational selection in early-stage drug development where in silico modeling guides candidate prioritization.

Computational Chemistry Drug Design Physicochemical Properties Molecular Modeling

Regiochemistry-Driven Synthetic Utility in PPAR Agonist Development

1,5-Dimethyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of antidiabetic agents, with its specific amino-pyrazole regiochemistry enabling the modulation of Peroxisome Proliferator-Activated Receptor (PPAR) activity . The precise placement of methyl groups at the 1 and 5 positions, and the amine at the 3 position, is critical for the desired interaction with the PPAR ligand-binding domain. In contrast, other aminopyrazole regioisomers, such as 3-amino-5-methylpyrazole (which lacks the N1-methyl group) or 1,3-dimethyl-1H-pyrazol-5-amine (which has a different amine position), would lead to distinct and potentially inactive molecular geometries when elaborated into full PPAR agonists [1]. This specific regiochemistry is therefore a non-substitutable feature for programs targeting this therapeutic class.

Organic Synthesis Medicinal Chemistry PPAR Modulators Antidiabetic Agents

Validated Application Scenarios for 1,5-Dimethyl-1H-pyrazol-3-amine in Research and Development


Development of Selective Multi-Kinase Inhibitors with Favorable Therapeutic Windows

Based on evidence that a 1,5-dimethyl-1H-pyrazol-3-amine-containing derivative (compound 4d) exhibited low-micromolar IC50 values against cancer cell lines (HepG2: 6.17 µM, MCF-7: 8.65 µM) and a significantly higher IC50 against normal WI-38 cells (72.24 µM), this compound is a high-value building block for synthesizing kinase inhibitors with built-in selectivity [1]. This scenario is ideal for academic labs and biotech companies focusing on targeted cancer therapies where minimizing off-target toxicity is paramount. The scaffold's inherent selectivity, as demonstrated by the 8-12 fold difference, offers a strategic advantage over less discriminatory pyrazole cores.

Synthesis of Next-Generation PPAR Modulators for Metabolic Disease

The compound's established role as a key intermediate in antidiabetic drug synthesis, specifically for modulating PPAR activity, makes it a critical procurement item for medicinal chemistry groups working on Type 2 diabetes, obesity, and related metabolic syndromes . Its unique 1,5-dimethyl-3-amino substitution pattern is essential for achieving the correct molecular geometry for PPAR interaction. Sourcing this specific regioisomer ensures that the synthesized libraries are aligned with known structure-activity relationships, maximizing the probability of identifying potent and selective PPAR agonists or partial agonists.

Rational Design and In Silico Screening of Novel Therapeutics

The availability of pre-calculated quantum chemical properties, such as the molecular electrostatic potential in acetonitrile, allows computational chemists to more accurately model the compound's behavior in biological environments . This accelerates virtual screening campaigns and the rational design of derivatives with improved solubility and binding characteristics. For CROs and pharma companies employing AI/ML-driven drug discovery, procuring compounds with this level of existing computational characterization can significantly streamline the initial hit identification and lead optimization phases, saving both time and resources.

Custom Synthesis and Library Production for Targeted SAR Studies

As a versatile primary amine, 1,5-dimethyl-1H-pyrazol-3-amine is an ideal starting material for the rapid generation of diverse compound libraries via amide bond formation, reductive amination, or urea synthesis. Its utility in generating focused libraries for kinase and PPAR targets is well-supported [1]. Contract Research Organizations (CROs) and internal medicinal chemistry departments can leverage its reliable reactivity and well-defined regiochemistry to efficiently produce analogs for SAR exploration, ensuring that the core scaffold remains constant while peripheral diversity is introduced.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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